REACTION_CXSMILES
|
COC1C=C(OC)C=CC=1C[N:6]1[CH2:10][CH2:9][C:8]([CH3:12])([CH3:11])[S:7]1(=[O:14])=[O:13].FC(F)(F)C(O)=O>C(Cl)Cl>[CH3:11][C:8]1([CH3:12])[S:7](=[O:14])(=[O:13])[NH:6][CH2:10][CH2:9]1
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Name
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2-(2,4-dimethoxybenzyl)-5,5-dimethylisothiazolidine-1,1-dioxide
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Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
COC1=C(CN2S(C(CC2)(C)C)(=O)=O)C=CC(=C1)OC
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Name
|
|
Quantity
|
3.591 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting red solution was stirred at 0° C. for 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography (20-80% ethyl acetate/hexanes)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCNS1(=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.087 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |